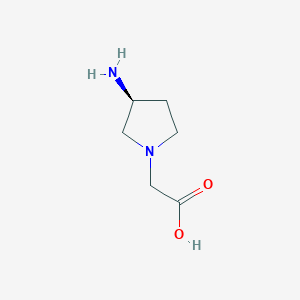

(S)-(3-Amino-pyrrolidin-1-YL)-acetic acid

説明

Significance as an Amino Acid Derivative and Heterocyclic Building Block

(S)-(3-Amino-pyrrolidin-1-YL)-acetic acid holds a dual identity that underpins its utility in synthetic chemistry. It is recognized as an amino acid derivative due to the presence of both a primary amino group (-NH2) and a carboxylic acid (-COOH) group within its structure. chemimpex.com This classification is significant because amino acids are the fundamental constituents of proteins and are integral to a vast array of biological processes. nih.gov The compound's structure allows it to be incorporated into peptide chains, enabling the creation of peptidomimetics with modified pharmacological properties. chemimpex.com

Simultaneously, the core of the molecule is a pyrrolidine (B122466) ring, which is a five-membered saturated nitrogen heterocycle. Heterocyclic compounds are a cornerstone of medicinal chemistry, with the pyrrolidine ring being a particularly privileged structure found in numerous natural products and synthetic drugs. nih.govmdpi.comresearchgate.net Its non-planar, three-dimensional structure is advantageous for exploring pharmacophore space, which can lead to enhanced binding affinity and selectivity for biological targets. researchgate.netnih.gov As a "building block," chemists utilize this compound as a starting material to construct more elaborate molecules, leveraging its pre-defined stereochemistry and functional groups to achieve specific synthetic goals. chemimpex.comnbinno.com

| Structural Feature | Description | Significance in Synthesis |

|---|---|---|

| (S)-Chiral Center | A stereogenic center at the C3 position of the pyrrolidine ring. | Provides stereochemical control, which is critical for enantioselective interactions with biological targets. vulcanchem.comresearchgate.net |

| Pyrrolidine Ring | A saturated five-membered nitrogen-containing heterocycle. | Acts as a robust, non-planar core, contributing to the three-dimensional shape of the final molecule and often improving physicochemical properties like solubility. researchgate.netnih.govpharmablock.com |

| Primary Amino Group | An -NH2 group attached to the chiral center. | A reactive site for functionalization, allowing for the attachment of various substituents to explore structure-activity relationships (SAR). |

| Acetic Acid Moiety | A -CH2COOH group attached to the ring's nitrogen atom. | Provides a handle for amide bond formation or other modifications, and can act as a hydrogen bond donor/acceptor to interact with biological targets. pharmablock.com |

Role as a Versatile Small Molecule Scaffold in Drug Discovery and Medicinal Chemistry Research

In drug discovery, a "scaffold" refers to the core structure of a molecule upon which various functional groups are appended to create a library of related compounds. This compound serves as an exemplary small molecule scaffold due to its inherent structural and functional diversity. researchgate.netnih.gov The pyrrolidine core provides a rigid, three-dimensional framework that orients appended substituents into specific spatial arrangements, which is crucial for precise interactions with the binding sites of proteins, enzymes, and receptors. chemimpex.comresearchgate.net

The versatility of this scaffold is derived from its multiple points for chemical modification. The primary amino group, the secondary amine integrated within the ring, and the carboxylic acid group can all be selectively functionalized. This allows medicinal chemists to systematically alter the molecule's properties—such as polarity, size, and hydrogen bonding capacity—to optimize its potency, selectivity, and pharmacokinetic profile. nbinno.compharmablock.com

The application of the pyrrolidine scaffold is widespread and has led to the development of novel therapeutic agents across different disease areas. chemimpex.com For instance, derivatives of this scaffold have been investigated for their potential in treating neurological disorders, where modulation of amino acid-related pathways is beneficial. chemimpex.com Its ability to interact with diverse biological targets makes it a compound of high interest for researchers aiming to design innovative drugs. chemimpex.com The integration of this scaffold can enhance a drug candidate's efficacy and selectivity, making it a valuable tool in the ongoing quest for new medicines. chemimpex.com

| Application Area | Role of this compound | Reference |

|---|---|---|

| Medicinal Chemistry | Serves as a core structure (scaffold) for synthesizing libraries of new compounds to identify novel drug candidates. | chemimpex.com |

| Pharmaceutical Development | Used as a key intermediate or building block in the synthesis of active pharmaceutical ingredients (APIs), particularly for neurological disorders. | chemimpex.com |

| Peptide Synthesis | Incorporated into peptide structures to create peptidomimetics with enhanced stability or altered biological activity. | chemimpex.com |

| Biochemical Research | Utilized as a potential ligand to study receptor binding and to investigate neurotransmitter systems. | chemimpex.com |

Structure

3D Structure

特性

IUPAC Name |

2-[(3S)-3-aminopyrrolidin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c7-5-1-2-8(3-5)4-6(9)10/h5H,1-4,7H2,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVERFTFADAXMTR-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201287112 | |

| Record name | (3S)-3-Amino-1-pyrrolidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187931-33-4 | |

| Record name | (3S)-3-Amino-1-pyrrolidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187931-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-Amino-1-pyrrolidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for S 3 Amino Pyrrolidin 1 Yl Acetic Acid and Its Derivatives

Chiral Synthesis Approaches

The demand for enantiomerically pure pyrrolidine (B122466) derivatives has driven the development of several chiral synthesis strategies. These approaches aim to establish the desired stereochemistry at the C3 position of the pyrrolidine ring, leading to the synthesis of the (S)-enantiomer of 3-aminopyrrolidine (B1265635) derivatives.

Stereoselective Synthesis from Natural Amino Acid Precursors (e.g., L-proline, trans-4-hydroxyl-L-proline)

Natural amino acids, such as L-proline and trans-4-hydroxy-L-proline, are readily available and inexpensive chiral starting materials for the synthesis of functionalized pyrrolidines. biorxiv.orgijournals.cn Their inherent chirality provides a straightforward entry into the stereoselective synthesis of various pyrrolidine-containing targets. mdpi.com

The synthesis often begins with the protection of the nitrogen atom of the proline derivative, followed by modification of the carboxylic acid and the hydroxyl group (in the case of hydroxyproline). For instance, N-Cbz-trans-4-hydroxy-L-proline can be a versatile intermediate. biorxiv.org The hydroxyl group can be converted into a leaving group, followed by nucleophilic substitution with an azide, which can then be reduced to the desired amine.

A key advantage of this approach is the well-defined stereochemistry of the starting material, which is transferred to the final product. The synthesis of (4S)-1-methyl-4-propyl-L-proline from (cis)-4-hydroxy-L-proline exemplifies this strategy, where the stereocenter at C4 is established through a series of stereocontrolled reactions. mdpi.com

Table 1: Examples of Stereoselective Synthesis from Amino Acid Precursors

| Starting Material | Key Steps | Target Compound/Intermediate | Reference |

| (cis)-4-hydroxy-L-proline | N-protection, oxidation, Wittig olefination, hydrogenation | (4S)-1-methyl-4-propyl-L-proline | mdpi.com |

| N-Cbz-trans-4-hydroxy-L-proline | Esterification with CS2 and iodomethane, microwave-assisted pyrolysis | 3,4-dehydro-L-prolines | biorxiv.org |

| L-proline | Conversion to N-protected 4-keto-proline | cis-4-methyl-trans-4-hydroxy-L-proline | biorxiv.org |

Enantioselective Cyclization Strategies from Acyclic Precursors

Enantioselective cyclization reactions provide an alternative route to chiral pyrrolidines, starting from achiral or racemic acyclic precursors. beilstein-journals.org These methods often rely on the use of chiral catalysts or auxiliaries to induce stereoselectivity during the ring-forming step. One of the most powerful methods for constructing the pyrrolidine ring is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes. nih.govacs.org

This strategy allows for the simultaneous formation of multiple stereocenters with high levels of control. acs.org The choice of the metal catalyst and chiral ligand is crucial for achieving high enantioselectivity. For instance, the enantioselective 1,3-dipolar cycloaddition between imino esters and (Z)-nitroalkenes has been studied using various chiral ligands and silver salts to generate chiral cis-3,4-diaminopyrrolidines. nih.gov

Another approach involves the intramolecular cyclization of enamides, which can be catalyzed by chiral acids or metal complexes. beilstein-journals.org These reactions can proceed through various pathways, including aza-Prins cyclization, to generate complex polycyclic systems containing the pyrrolidine motif. beilstein-journals.org

Table 2: Enantioselective Cyclization Strategies

| Reaction Type | Catalyst/Reagent | Precursors | Product | Reference |

| 1,3-Dipolar Cycloaddition | Chiral N,O-ligand/copper(I) complex | Azomethine ylides and alkenes | Pyrrolidines | nih.gov |

| Aza-Prins Cyclization | H3PO4 | Enamides | Tricyclic N-heterocycles | beilstein-journals.org |

| Tandem Cyclization/Pictet–Spengler | Chiral binol–Ti complex and BF3·Et2O | Cyclopentanone derived tertiary enamides | Tetracyclic N-heterocycles | beilstein-journals.org |

Asymmetric Synthesis using Organocatalysis and Chiral Auxiliaries

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, including pyrrolidine derivatives. nih.govresearchgate.netmdpi.com Chiral secondary amines, such as proline and its derivatives, are often used as catalysts to activate substrates towards asymmetric transformations. researchgate.net These catalysts can operate through various activation modes, including enamine and iminium ion catalysis. mdpi.com

For example, diarylprolinol silyl (B83357) ethers are highly efficient organocatalysts for a wide range of reactions, including Michael additions of aldehydes to nitroolefins, which can be a key step in the synthesis of functionalized pyrrolidines. beilstein-journals.org The stereochemical outcome of these reactions is controlled by the chiral environment created by the organocatalyst.

Chiral auxiliaries can also be employed to direct the stereochemical course of a reaction. The auxiliary is temporarily attached to the substrate, influences the stereoselectivity of a subsequent transformation, and is then removed. While effective, this approach often requires additional synthetic steps for the attachment and removal of the auxiliary.

Table 3: Asymmetric Synthesis using Organocatalysis

| Catalyst Type | Reaction | Substrates | Enantioselectivity | Reference |

| Diarylprolinol silyl ethers | Michael addition | Aldehydes and nitroolefins | Up to 85% ee | beilstein-journals.org |

| Prolinamide-based organocatalysts | Aldol (B89426) reaction | Isatins and acetone | Up to 80% ee | nih.gov |

| Proline-based α,β-dipeptides | Aldol reaction | Ketones and aldehydes | High stereoselectivity | nih.gov |

Racemic Synthesis Pathways for Pyrrolidineacetic Acid Derivatives

While chiral synthesis is often the desired approach, racemic syntheses can also be valuable, particularly for initial biological screening or when efficient methods for chiral resolution are available. Racemic syntheses of pyrrolidineacetic acid derivatives can be achieved through various methods, including cycloaddition reactions. researchgate.net

For example, the cycloaddition between nitrones and N-benzyl-3-pyrroline can afford racemic spiro-fused heterocycles, which can be further transformed into α-amino-(4-hydroxy-pyrrolidin-3-yl)acetic acid derivatives. researchgate.net These methods are often straightforward and can provide access to a range of derivatives for further investigation.

Protecting Group Chemistry in Pyrrolidine Synthesis (e.g., N-Boc protection)

Protecting groups are essential tools in the synthesis of complex molecules like (S)-(3-Amino-pyrrolidin-1-YL)-acetic acid and its derivatives. nih.gov The amino group of the pyrrolidine ring is often protected to prevent unwanted side reactions during subsequent transformations. The tert-butoxycarbonyl (Boc) group is one of the most commonly used protecting groups for amines due to its stability under a wide range of reaction conditions and its ease of removal under mild acidic conditions. nih.govapolloscientific.co.ukguidechem.com

N-Boc protected (3S)-3-aminopyrrolidine is a commercially available and versatile building block for the synthesis of various compounds. apolloscientific.co.uk The Boc group can be introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)2O). nih.gov The removal of the Boc group is typically achieved using acids such as trifluoroacetic acid (TFA) or hydrochloric acid. nih.gov

Chemical Transformations for Pyrrolidine Ring Functionalization

The pyrrolidine ring can be further functionalized to introduce a variety of substituents, which can modulate the biological activity of the resulting compounds. rsc.orgrsc.org These transformations can be performed on a pre-existing pyrrolidine scaffold.

One common functionalization is the α-arylation of pyrrolidines. rsc.org This can be achieved through redox-neutral methods using quinone monoacetals as oxidizing agents. rsc.org This approach allows for the direct introduction of aryl groups at the α-position of the pyrrolidine ring.

Another strategy for functionalization is the aziridine (B145994) ring expansion cascade. rsc.org This method allows for the diastereoselective synthesis of functionalized pyrrolidines containing multiple stereocenters. The reaction is typically initiated by an electrophilic halogen source, such as N-bromosuccinimide (NBS). rsc.org

Furthermore, the Smiles-Truce rearrangement has been utilized in a one-pot synthesis of α-arylated pyrrolidinones from arylsulfonamides and cyclopropane (B1198618) diesters. nih.gov This metal-free approach provides a modular and operationally simple route to densely functionalized pyrrolidinone scaffolds. nih.gov

Table 4: Pyrrolidine Ring Functionalization

| Reaction | Reagents | Product | Reference |

| α-Arylation | Quinone monoacetal, DABCO | α-Aryl-substituted pyrrolidines | rsc.org |

| Aziridine ring expansion | N-Bromosuccinimide (NBS) | Functionalized pyrrolidines | rsc.org |

| Smiles-Truce Cascade | Arylsulfonamides, cyclopropane diesters, base | α-Arylated pyrrolidinones | nih.gov |

Derivatization and Analog Development of S 3 Amino Pyrrolidin 1 Yl Acetic Acid Scaffolds

Design Principles for Structural Modifications and Heterocyclic Fusion

The design of novel derivatives based on the (S)-(3-Amino-pyrrolidin-1-YL)-acetic acid scaffold is guided by several key principles aimed at achieving specific functional outcomes. A primary strategy involves the functionalization of the pyrrolidine (B122466) ring, which can be achieved by transforming the existing carboxylic acid group or by substituting the hydrogens at various positions on the ring. researchgate.net The inherent chirality of substituted pyrrolidines makes them crucial structural motifs in many biologically active compounds. mdpi.comunibo.it

Key design principles include:

Stereochemical Control : The non-planar, puckered nature of the pyrrolidine ring allows for precise spatial orientation of substituents. The presence of up to four stereogenic carbon atoms can lead to 16 different stereoisomers, making stereochemistry a critical factor in designing molecules with specific biological targets. nih.gov Introducing additional stereocenters and strategically positioned functional groups is a common approach to creating new and effective molecules, such as organocatalysts. unibo.it

Conformational Constraint : The five-membered ring structure imparts a degree of rigidity, which is beneficial for locking in a bioactive conformation and reducing the entropic penalty upon binding to a biological target. This principle is exploited in the design of peptidomimetics where the pyrrolidine backbone mimics peptide turns or strands.

Pharmacophore Exploration : The sp3-hybridized carbons of the saturated pyrrolidine ring provide a three-dimensional (3D) structure that can effectively explore pharmacophore space. nih.gov Modifications are designed to introduce key interacting groups (e.g., hydrogen bond donors/acceptors, hydrophobic moieties) in a spatially defined manner to optimize interactions with protein binding sites.

Heterocyclic Fusion : Fusing other heterocyclic rings to the pyrrolidine scaffold is a powerful strategy to create novel, rigid, and polyfunctional molecules. This approach can significantly alter the electronic properties, solubility, and metabolic stability of the parent compound. Amino acids like L-proline, which share the pyrrolidine core, are widely used as synthons for synthesizing a variety of heterocyclic systems. researchgate.netresearchgate.net For example, 4-hydroxyproline (B1632879) can be converted into diverse nitrogen heterocycles, including β-amino-δ-lactams and alkaloid derivatives, by leveraging the hydroxyl group to initiate ring-scission or elimination reactions. nih.gov

These principles are applied in the development of drugs, with many pyrrolidine-containing pharmaceuticals being synthesized from chiral precursors like proline and 4-hydroxyproline. mdpi.comnih.gov

Synthesis of Pyrrolidine-Based Peptidomimetics and Unnatural Amino Acid Analogs

The pyrrolidine scaffold is a cornerstone in the synthesis of peptidomimetics—molecules that mimic the structure and function of peptides but with improved properties such as enhanced stability and oral bioavailability. The constrained nature of the pyrrolidine ring is ideal for replicating the secondary structures of peptides, such as β-turns and β-strands. nih.gov

One approach involves the synthesis of pyrrolinone-pyrrolidine oligomers, which serve as universal peptidomimetics. nih.govnih.gov These structures are designed to present amino acid side-chains in orientations that mimic their arrangement in natural peptide secondary structures. The synthesis of these complex scaffolds can begin with amino-acid-derived tetramic acids, which serve as key starting materials. nih.govnih.gov For instance, a synthetic route can employ a diastereoselective hydrogenation step and the introduction of a thioamide which is later reduced to an amine. nih.gov

Another strategy focuses on creating unnatural amino acid analogs by modifying the core pyrrolidine structure. Prolinamide-based molecules that resemble dipeptides have been synthesized and tested as organocatalysts in asymmetric reactions. mdpi.comunibo.it For example, enantiomerically pure N-(1-carbamoyl-1,1-dialkyl-methyl)-(S)-prolinamides, which feature two amide functional groups, have been developed. mdpi.comunibo.it The synthesis of such analogs often starts from protected forms of proline or related pyrrolidine derivatives, followed by coupling with other amino acid derivatives or synthetic fragments. unibo.it

The table below summarizes examples of synthetic strategies for pyrrolidine-based peptidomimetics.

| Peptidomimetic Type | Starting Material Example | Key Synthetic Step(s) | Mimicked Structure | Reference |

| Pyrrolinone-pyrrolidine Oligomers | Amino acid-derived tetramic acids | Condensation with a free pyrrolidine-NH group | Helices, β-strands, β-sheets | nih.gov, nih.gov |

| Dipeptide Analogs | (S)-proline | Coupling with another amino acid derivative (e.g., threonine) | Dipeptides | unibo.it |

| Conformationally Constrained Analogs | (S)-3-amino-2-oxopyrrolidineacetamide | Replacement of dipeptide segments in natural peptides | Peptide turns | researchgate.net |

Preparation of Specific Pyrrolidineacetic Acid Derivatives (e.g., 2,5-dioxopyrrolidinyl, substituted pyrrolidines)

The synthesis of specific derivatives of the this compound scaffold allows for the fine-tuning of its chemical and biological properties. Notable derivatives include those containing the pyrrolidine-2,5-dione (succinimide) moiety and various substituted pyrrolidines.

Pyrrolidine-2,5-dione Derivatives: The pyrrolidine-2,5-dione scaffold is a valuable pharmacophore, particularly in the development of anticonvulsant agents. nih.gov A common synthetic route to these derivatives involves the cyclocondensation of dicarboxylic acids (or their anhydrides) with appropriately substituted amines at elevated temperatures. nih.gov For example, a library of 1,3-disubstituted pyrrolidine-2,5-diones was synthesized through the reaction of dicarboxylic acids with substituted 1-(2-aminoethyl)- and 1-(3-aminopropyl)-4-arylpiperazines. nih.gov Similarly, hybrid derivatives incorporating a thiophene (B33073) ring have been prepared by reacting 2-(3-methylthiophen-2-yl)succinic acid with various aminoalkyl compounds. nih.gov

Substituted Pyrrolidines: The synthesis of substituted pyrrolidines often begins with readily available chiral precursors like L-proline. researchgate.net The carboxylic acid group of proline can be transformed into various functionalities, or substitutions can be made at the nitrogen atom. For instance, N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives have been synthesized from L-proline. researchgate.net This multi-step synthesis involves N-benzylation, esterification, hydrazide formation, and subsequent cyclization with carbon disulfide and substituted aromatic acids to form the oxadiazole ring. researchgate.net

The table below details synthetic approaches for specific pyrrolidine derivatives.

| Derivative Class | Synthetic Method | Precursors | Example Application/Target | Reference |

| Pyrrolidine-2,5-diones | Cyclocondensation | Dicarboxylic acids, substituted amines | Anticonvulsant agents | nih.gov |

| 1,3-Disubstituted Pyrrolidine-2,5-diones | Cyclocondensation | Substituted succinic acids, 1-(aminoalkyl)-4-arylpiperazines | Anticonvulsant activity screening | nih.gov |

| N-Acyl Pyrrolidines with Heterocyclic Moieties | Multi-step synthesis from L-proline | L-proline, benzyl (B1604629) chloride, substituted aromatic acids | Antioxidant, antibacterial agents | researchgate.net |

| 3-(Naphthalen-1-yl)pyrrolidine-2,5-dione | Not specified | Naphthalenyl-substituted succinic acid/anhydride | IDO1 inhibitors for cancer therapy | google.com |

Development of Chiral Pyrrolidine Derivatives for Diverse Applications

The development of chiral pyrrolidine derivatives is a highly active area of research, driven by their widespread utility as organocatalysts, chiral ligands, and key intermediates in the synthesis of pharmaceuticals. mdpi.commdpi.com The stereoselective synthesis of these compounds is crucial, as the biological or catalytic activity is often dependent on a specific enantiomer or diastereomer.

Asymmetric Organocatalysis: Chiral pyrrolidines, particularly those derived from the natural amino acid proline, are foundational to the field of asymmetric organocatalysis. mdpi.comunibo.it These catalysts operate by forming transient chiral enamines or iminium ions with substrates, effectively controlling the stereochemical outcome of reactions such as aldol (B89426) additions, Michael additions, and Diels-Alder cycloadditions. mdpi.comunibo.it Modifications to the basic proline scaffold, such as the introduction of bulky aryl groups at the α-position (e.g., diarylprolinol silyl (B83357) ethers), have led to highly efficient and selective catalysts. unibo.it

Chiral Derivatization Reagents: Chiral pyrrolidine derivatives are also designed as reagents for the enantiomeric separation and sensitive detection of other chiral molecules. For example, (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine (1-DAPAP) was developed as a novel derivatization reagent for chiral carboxylic acids. nih.gov This reagent reacts with carboxylic acids to form diastereomeric amides. The resulting derivatives exhibit enhanced detection sensitivity in mass spectrometry and can be separated by standard chromatography, allowing for the quantification of individual enantiomers in biological samples. nih.gov

Synthesis of Bioactive Molecules: Stereoselective methods are paramount for synthesizing pyrrolidine derivatives that serve as building blocks for drugs. mdpi.com Many syntheses start from the "chiral pool," using readily available, optically pure compounds like proline or 4-hydroxyproline. mdpi.comnih.gov Alternatively, asymmetric cyclization reactions of acyclic precursors can be employed to construct the chiral pyrrolidine ring. mdpi.com A variety of synthetic methods, including N-heterocyclization of primary amines with diols catalyzed by iridium complexes and acid-promoted cyclization of N-carbamate-protected amino alcohols, have been developed to access these important chiral building blocks. organic-chemistry.org

The following table highlights different applications of chiral pyrrolidine derivatives.

| Application Area | Derivative Type/Example | Function/Mechanism | Reference |

| Asymmetric Organocatalysis | Diarylprolinol silyl ethers | Formation of chiral enamines/iminium ions to control stereoselectivity in C-C bond-forming reactions. | unibo.it |

| Enantiomeric Separation | (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine | Forms diastereomeric derivatives with chiral carboxylic acids, enabling separation and sensitive MS detection. | nih.gov |

| Pharmaceutical Synthesis | Optically pure substituted pyrrolidines | Serve as key chiral intermediates and building blocks for complex drug molecules. | mdpi.com, nih.gov |

| General Asymmetric Synthesis | Various substituted chiral pyrrolidines | Used as catalysts or chiral auxiliaries in a wide range of stereoselective transformations. | mdpi.com, organic-chemistry.org |

Structure Activity Relationship Sar Studies of S 3 Amino Pyrrolidin 1 Yl Acetic Acid Analogs

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of analogs based on the (S)-(3-Amino-pyrrolidin-1-YL)-acetic acid scaffold is governed by a combination of essential structural features. These determinants can be broadly categorized into the pyrrolidine (B122466) ring itself, the amino group, and the acetic acid side chain.

The Amino Group : The primary or secondary amine, typically located at the 3-position of the pyrrolidine ring, is a critical pharmacophoric element. As a basic center, it is often protonated at physiological pH, allowing it to form key ionic bonds or hydrogen bonds with acidic residues (e.g., aspartate or glutamate) in a target's binding pocket. semanticscholar.org SAR studies have shown that the ability of the nitrogen to act as a hydrogen bond donor is essential for recognition at many targets, such as the sodium-coupled neutral amino acid transporter SNAT2. semanticscholar.orgnih.gov

The Acetic Acid Moiety : The carboxylic acid group provides a necessary acidic counterpoint to the basic amine. This zwitterionic character is fundamental to the molecule's identity as an amino acid analog. The negatively charged carboxylate group frequently engages in electrostatic interactions and hydrogen bonding with positively charged residues (e.g., arginine or lysine) or metal cofactors within the active site. semanticscholar.org While esterification of this group can sometimes maintain affinity, the negatively charged carboxylate is often a key anchoring point. semanticscholar.org

These three components—the rigid 3D scaffold, the basic nitrogen, and the acidic carboxylate—form the fundamental pharmacophore. Modifications to any of these regions can dramatically alter the compound's biological profile.

| Structural Determinant | Role in Biological Activity | Source |

| Pyrrolidine Ring | Provides a 3D scaffold for optimal spatial orientation of substituents. | researchgate.net |

| 3-Amino Group | Acts as a basic center for ionic and hydrogen bonding with target residues. | semanticscholar.orgnih.gov |

| 1-Acetic Acid Moiety | Serves as an acidic anchor for electrostatic interactions and hydrogen bonding. | semanticscholar.org |

Impact of Absolute Stereochemistry and Regiochemistry on Receptor Binding and Functional Activity

Biological systems are inherently chiral, and as a result, the stereochemistry of a ligand plays a pivotal role in its interaction with protein targets. For analogs of this compound, both the absolute configuration of stereocenters and the positional arrangement of substituents (regiochemistry) are critical determinants of activity and selectivity. researchgate.net

The spatial orientation of the amino group and other substituents on the pyrrolidine ring dictates how the molecule fits into an enantioselective protein binding site. researchgate.net A change in stereochemistry can lead to a drastic loss of affinity or even a complete change in the mode of action. For instance, in a series of novel GPR40 agonists, two enantiomers, (R,R)-68 and (S,S)-68, exhibited profoundly different effects. The (S,S) enantiomer acted as a conventional agonist that displaced a radioligand, whereas the (R,R) enantiomer potentiated the radioligand's binding, indicating a different binding mode and functional effect entirely dictated by stereochemistry. nih.govfigshare.com

Similarly, in the development of selective κ-opioid receptor agonists, the separation of four stereoisomers of a lead compound revealed that the (1S,18S) isomer was the most potent, with a Kᵢ value of 0.0059 nM, demonstrating a high degree of stereoselectivity in receptor recognition. rsc.org

Regiochemistry is equally important. The placement of functional groups on the pyrrolidine ring determines which sub-pockets of a receptor they can interact with. In studies of ionotropic glutamate (B1630785) receptor (iGluR) antagonists, the relative stereochemistry of substituents at the C2 and C4 positions was found to be crucial. While many natural ligands possess a 2,4-trans relationship, a series of potent synthetic antagonists with a 2,4-cis stereochemistry demonstrated a good fit within the GluK1 ligand-binding domain, highlighting that synthetic scaffolds can exploit binding modes not used by endogenous ligands. nih.gov

| Compound Series | Stereochemistry/Regiochemistry | Impact on Activity | Source |

| GPR40 Agonists | (R,R) vs. (S,S) enantiomers | Different binding modes; (S,S) displaces radioligand, (R,R) potentiates it. | nih.govfigshare.com |

| κ-Opioid Agonists | (1S,18S) isomer | Identified as the most potent stereoisomer (Kᵢ = 0.0059 nM). | rsc.org |

| iGluR Antagonists | 2,4-cis vs. 2,4-trans | 2,4-cis stereochemistry allowed for a good fit in the GluK1 binding pocket. | nih.gov |

| ERα Antagonists | 3-R-methyl vs. 3-S-methyl | 3-R-methyl substitution promotes a pure ERα antagonist profile. | nih.gov |

Correlation between Substituent Variations and Binding Affinity/Potency

Systematic modification of substituents on the core this compound scaffold is a cornerstone of SAR studies. By varying the size, electronics, and hydrogen-bonding capacity of different groups, researchers can map the steric and electronic requirements of the target's binding site to enhance affinity and potency.

For example, in the development of iGluR antagonists based on a (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid scaffold, SAR exploration revealed that the 4'-position of the phenyl ring directs substituents into close contact with the receptor residue Leu671. nih.gov Varying the substituent at this position from a hydrogen to an amino or carboxylic acid group significantly influenced the binding affinity profile. nih.gov

In a different context, SAR studies on brassinosteroid analogs showed a clear correlation between the electronic properties of para-substituents on a benzoyl group and biological activity. Analogs with electron-donating (methoxy) or strongly electron-withdrawing (cyano) groups, as well as certain halogens (iodine), exhibited higher activity than the parent compound in a rice lamina inclination test. mdpi.com In contrast, substituents like methyl, chlorine, and bromine led to decreased activity. mdpi.com This demonstrates that a delicate balance of electronic and steric factors is often required for optimal potency.

Another study on fusidic acid analogs showed that introducing different amine-containing substituents at the 3-position altered antibacterial activity. While a pyrazinecarboxamide-substituted analog showed high potency against S. aureus (MIC ≤ 0.25 µg/mL), analogs with pyrrolidine or benzylamine (B48309) moieties were less effective (MIC = 8.0 µg/mL), and a butylamine (B146782) substituent was even less active (MIC = 32.0 µg/mL). mdpi.com

| Scaffold | Substituent Variation | Position | Effect on Potency/Affinity | Source |

| iGluR Antagonists | H, NH₂, COOH | 4'-position of phenyl ring | Greatly influences binding affinity profile. | nih.gov |

| Brassinosteroid Analogs | OCH₃, F, Cl, Br, I, CN | para-position of benzoyl group | I and CN substituents increased activity; Me, Cl, and Br decreased activity. | mdpi.com |

| Fusidic Acid Analogs | Pyrazinecarboxamide, Pyrrolidine, Benzylamine, Butylamine | C-3 position | Pyrazinecarboxamide was most potent; butylamine was least potent against S. aureus. | mdpi.com |

Strategies for Enhancing Target Selectivity and Potency through Structural Optimization

A primary goal of medicinal chemistry is to optimize a lead compound to maximize its potency for the intended target while minimizing interactions with off-target proteins, thereby improving its selectivity and reducing potential side effects. Several rational design strategies are employed to achieve this with analogs of this compound.

Exploiting Unique Receptor Features : A common strategy involves modifying the ligand to interact with regions of the binding pocket that are unique to the target of interest. X-ray crystallography or homology modeling can reveal specific sub-pockets or residues that are not present in related off-targets. For example, in the optimization of iGluR antagonists, a crystal structure revealed a cavity near the ligand binding site. Extending a C4-propyl side chain on the pyrrolidine ring to occupy this cavity and introducing alkyl amines to form electrostatic interactions with a nearby glutamate residue (Glu441) was a successful strategy for improving affinity. nih.gov

Tuning Electrostatic Interactions : Selectivity between closely related protein subtypes, such as different proteases or kinases, can often be achieved by optimizing electrostatic complementarity. If a target has a negatively charged residue (e.g., Asp) in a specific subsite where an off-target has a neutral residue (e.g., Asn), introducing a positively charged moiety on the ligand at that position can dramatically enhance selectivity for the intended target. nih.govacs.org This fine-tuning of charge distribution can be used to maximize favorable intermolecular interactions with the target while creating unfavorable interactions with off-targets. nih.gov

Structure-Based Design and C(sp³)-H Activation : Modern synthetic methods enable precise structural modifications that were previously challenging. The use of C(sp³)-H activation strategies allows for the direct arylation of the pyrrolidine ring, facilitating the rapid synthesis of diverse analogs for elaborate SAR studies. This approach was used to efficiently generate a library of 40 new analogs of a parental iGluR antagonist, leading to the discovery of compounds with high potency and selectivity for specific NMDA receptor subtypes. nih.gov

These strategies, guided by structural biology and advanced synthetic chemistry, allow for the rational optimization of pyrrolidine-based scaffolds to produce highly potent and selective drug candidates.

Mechanistic Investigations of S 3 Amino Pyrrolidin 1 Yl Acetic Acid and Its Derivatives

Molecular Target Identification and Characterization in Preclinical Models

While (S)-(3-Amino-pyrrolidin-1-YL)-acetic acid itself is primarily a structural motif, its derivatives have been designed and synthesized to interact with a diverse range of specific molecular targets in preclinical studies. chemimpex.com The conformation of the pyrrolidine (B122466) ring, influenced by its substituents, plays a critical role in determining pharmacological efficacy and target selectivity. nih.gov Phenotype-based screening and subsequent target identification strategies have been instrumental in elucidating the mechanisms of action for these compounds.

Key molecular targets identified for various pyrrolidine derivatives include enzymes, receptors, and proteins involved in cell signaling and regulation. For instance, certain pyrrolidine-based compounds have been developed as potent inhibitors of T-type calcium channels, which are promising therapeutic targets for neuropathic pain. nih.govnih.gov In the realm of cancer research, derivatives have been shown to target tubulin, inhibiting its polymerization and thereby inducing apoptosis in cancer cells. researchgate.net Other identified targets include the chemokine receptor CXCR4, implicated in cancer metastasis, and the MDM2-p53 interaction, a critical pathway in tumor suppression. scispace.comfrontiersin.org Furthermore, spiro[carbazole-3,3'-pyrrolidine] derivatives have been identified as inhibitors of cyclic GMP-AMP synthase (cGAS), which is involved in inflammatory and autoimmune diseases. nih.gov

| Derivative Class | Molecular Target | Therapeutic Area | Reference |

|---|---|---|---|

| Pyrrolidine-based inhibitors | T-type calcium channels (Cav3.1, Cav3.2) | Neuropathic Pain | nih.govnih.gov |

| Pyrrolidinyl-carbazole derivatives | Tubulin | Oncology | researchgate.net |

| Spiro[pyrrolidin-3,2-oxindoles] | MDM2-p53 Interaction | Oncology | scispace.com |

| (S)-pyrrolidines | CXCR4 Chemokine Receptor | Oncology (Metastasis) | nih.govfrontiersin.org |

| Spiro[carbazole-3,3'-pyrrolidine] derivatives | Cyclic GMP-AMP synthase (cGAS) | Inflammatory/Autoimmune Diseases | nih.gov |

| Pyrrolidine derivatives | Dipeptidyl peptidase-4 (DPP-IV) | Diabetes | researchgate.net |

Ligand-Receptor Binding Dynamics and Interactions (e.g., hydrogen bonding, salt bridges)

The therapeutic effect of this compound derivatives is fundamentally governed by their binding affinity and interaction with their respective molecular targets. Computational methods, such as molecular docking and dynamic simulations, have been employed to elucidate these interactions at an atomic level. scispace.com These studies reveal that the specific stereochemistry of the pyrrolidine scaffold is critical for establishing precise contacts within the receptor's binding pocket. nih.gov

The nature of these interactions varies depending on the target. For example, docking analyses of pyrrolidinyl-carbazole derivatives into the colchicine (B1669291) binding site of tubulin have highlighted the importance of hydrophobic interactions with various amino acid residues. nih.gov In other cases, such as the binding of phenylspirodrimane derivatives to the cannabinoid receptor 2 (CB2), a combination of π–π stacking with a phenylalanine residue and hydrogen bonding with threonine, leucine, and serine residues contributes to the high binding affinity. mdpi.com

Modulation of Specific Ion Channels (e.g., Sodium and Calcium Channels)

Derivatives of this compound have emerged as significant modulators of ion channels, particularly voltage-gated calcium and sodium channels, which are crucial for neuronal excitability. nih.govelifesciences.org T-type calcium channels (Cav3.1 and Cav3.2) have been identified as key targets for pyrrolidine-based inhibitors developed for the treatment of neuropathic pain. nih.goviasp-pain.orgresearchgate.net In preclinical animal models of neuropathic pain, these compounds have demonstrated efficacy comparable to existing treatments. iasp-pain.orgresearchgate.net

Research has also uncovered compounds that exhibit dual inhibitory activity. Certain permanently charged cationic derivatives have been shown to powerfully inhibit both N-type calcium channels and voltage-gated sodium channels when applied extracellularly. elifesciences.org This dual action can be particularly effective in blocking both nociceptor excitability and the release of pro-inflammatory peptides. elifesciences.org The modulation of these channels is often voltage-dependent, and stereoisomerism can play a significant role in the potency of the blocking effects. nih.gov The fact that some calcium channel modulators also affect sodium channels suggests a degree of homology between these distinct channel types. nih.gov

| Channel Subtype | Compound Class | Activity/Observation | Therapeutic Implication | Reference |

|---|---|---|---|---|

| Cav3.1 | Pyrrolidine-based inhibitors | Potent inhibition observed at micromolar concentrations. | Neuropathic Pain | nih.gov |

| Cav3.2 | Pyrrolidine-based inhibitors | Potent inhibition observed at micromolar concentrations. | Neuropathic Pain | nih.gov |

| N-type (Cav2.2) Calcium Channels | Cationic derivatives | Effective, dose-dependent inhibition with extracellular application. | Analgesia, Neurogenic Inflammation | elifesciences.org |

| Voltage-gated Sodium Channels | Cationic derivatives | Highly effective inhibition with extracellular application. | Analgesia, Neurogenic Inflammation | elifesciences.org |

Role in Neurotransmitter Systems Research

This compound and its derivatives are valuable tools in biochemical research focused on neurotransmitter systems. chemimpex.com The central nervous system (CNS) relies on a delicate balance between excitatory neurotransmission, primarily mediated by glutamate (B1630785), and inhibitory neurotransmission, mediated by gamma-aminobutyric acid (GABA). nih.govantecscientific.com Compounds that can selectively modulate these systems are essential for understanding neuronal function and for developing therapeutics for a wide range of CNS disorders. nih.gov

A significant area of investigation involves the ionotropic glutamate receptors (iGluRs), which include the NMDA, AMPA, and kainate receptor subtypes. nih.gov An extensive structure-activity relationship (SAR) study of analogs based on a (2S,3R)-3-carboxyphenyl)pyrrolidine-2-carboxylic acid scaffold has led to the discovery of potent and selective NMDA receptor antagonists. nih.gov These antagonists exhibit a preference for specific NMDA receptor subunit compositions, such as GluN1/GluN2A over other subtypes, with IC50 values as low as 200 nM. nih.gov The development of such subtype-selective tool compounds is a profound challenge but is critical for dissecting the specific roles of different receptor populations in health and disease. nih.gov The use of these pyrrolidine-based compounds allows researchers to probe the function of the glutamatergic system with high precision. nih.gov

Applications of S 3 Amino Pyrrolidin 1 Yl Acetic Acid in Preclinical Drug Discovery Research

Scaffold for Dipeptidyl Peptidase-IV (DPP-IV) Inhibitor Discovery

The inhibition of dipeptidyl peptidase-IV (DPP-IV) is a well-established therapeutic strategy for the management of type 2 diabetes. mdpi.com DPP-IV inhibitors prevent the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which in turn enhances insulin (B600854) secretion in a glucose-dependent manner. nih.gov The pyrrolidine (B122466) scaffold, derivable from (S)-(3-Amino-pyrrolidin-1-YL)-acetic acid, has been extensively utilized in the design of potent and selective DPP-IV inhibitors.

Researchers have synthesized various series of DPP-IV inhibitors incorporating the pyrrolidine ring. For instance, novel pyrrolidine sulfonamide derivatives have been developed and evaluated for their in vitro antidiabetic effects. frontiersin.org One such compound, featuring a 4-trifluorophenyl substitution, demonstrated significant inhibition of the DPP-IV enzyme with a half-maximal inhibitory concentration (IC50) in the micromolar range. frontiersin.org Other studies have focused on creating peptidomimetic inhibitors, where the pyrrolidine structure mimics the natural substrates of the enzyme, leading to compounds with nanomolar potency. mdpi.com The structural diversity achievable with this scaffold allows for fine-tuning of the molecule's affinity and selectivity for the DPP-IV enzyme. mdpi.comfrontiersin.org

Table 1: In Vitro DPP-IV Inhibitory Activity of Selected Pyrrolidine Derivatives This table is interactive. Click on the headers to sort the data.

| Compound Class | Specific Derivative | DPP-IV IC50 | Reference |

|---|---|---|---|

| Pyrrolidine Sulfonamide | Compound with 4-trifluorophenyl substitution | 11.32 µM | frontiersin.org |

| Dipeptide | Trp-Arg | <45 µM | nih.gov |

| Dipeptide | Trp-Lys | <45 µM | nih.gov |

| Dipeptide | Trp-Leu | <45 µM | nih.gov |

Development of C-C Chemokine Receptor Type 5 (CCR5) Antagonists

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of R5-tropic strains of HIV-1 into host cells. nih.gov Consequently, CCR5 antagonists represent an important class of anti-HIV agents known as entry inhibitors. nih.gov The this compound scaffold has been instrumental in the development of novel CCR5 antagonists.

Preclinical research has explored the synthesis and structure-activity relationships (SAR) of various pyrrolidineacetic acid derivatives. nih.gov These studies have led to the identification of compounds with potent binding affinity for the CCR5 receptor and significant antiviral activity in cell-based HIV-1 infectivity assays. nih.gov By modifying the substituents on the pyrrolidine ring and the acetic acid portion, medicinal chemists have been able to optimize the pharmacokinetic properties of these antagonists, improving their potential for clinical development. nih.gov The development of these next-generation CCR5 antagonists continues to be an active area of research, aiming to overcome limitations of earlier agents. nih.gov

Investigation as Neutral Sphingomyelinase 2 (nSMase2) Inhibitors

Neutral sphingomyelinase 2 (nSMase2) is an enzyme involved in the biosynthesis of ceramide and the production of extracellular vesicles (EVs), which are implicated in the progression of various diseases. nih.gov Inhibition of nSMase2 is therefore being explored as a potential therapeutic strategy. The pyrrolidine scaffold is a key structural feature in some of the most potent nSMase2 inhibitors discovered to date.

A prominent example is Phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)-pyrrolidin-3-yl)carbamate (PDDC), a submicromolar inhibitor of nSMase2. nih.gov Although not a direct derivative of this compound, its structure highlights the importance of the chiral pyrrolidine core for potent inhibitory activity. Research based on the PDDC scaffold has led to the investigation of other fused ring systems attached to the pyrrolidine moiety, resulting in new compounds with superior nSMase2 inhibitory potency. nih.gov These findings demonstrate the value of the pyrrolidine ring as a foundational element for designing novel nSMase2 inhibitors.

Table 2: Inhibitory Activity of Pyrrolidine-Based Compounds Against nSMase2 This table is interactive. Click on the headers to sort the data.

| Compound | Scaffold Type | nSMase2 IC50 | Reference |

|---|---|---|---|

| PDDC | Imidazo[1,2-b]pyridazine-pyrrolidine | Submicromolar | nih.gov |

| Larotrectinib | Pyrazolo[1,5-a]pyrimidine | 2 µM | nih.gov |

Research into Potential Anticancer Agents Based on Pyrrolidine Scaffolds in Cell Lines and Preclinical Models

The pyrrolidine ring is a privileged scaffold in oncology research due to its prevalence in natural products with anticancer activity and its ability to create structurally complex molecules. researchgate.net Derivatives synthesized using this compound as a starting point have been evaluated for their cytotoxic effects against various cancer cell lines.

Preclinical studies have shown that substituted pyrrolidines can exhibit potent antiproliferative activity. nih.govresearchgate.net For example, certain pyrrolidine derivatives with trifluoromethyl (CF3) substituents showed strong inhibitory actions against ten different cancer cell lines, with IC50 values in the low micromolar range. researchgate.net Other research has focused on spiro[pyrrolidine-3,3'-oxindoles], which inhibited the growth of the human breast cancer cell line MCF-7 by inducing apoptosis. nih.gov The versatility of the pyrrolidine core allows for the synthesis of large libraries of compounds that can be screened for activity against a wide array of cancer types, including pancreatic, prostate, and lung cancer cell lines. researchgate.netnih.govmdpi.com

Table 3: In Vitro Anticancer Activity of Selected Pyrrolidine Derivatives This table is interactive. Click on the headers to sort the data.

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Polysubstituted Pyrrolidine (with CF3) | Various (10 lines) | IC50 | 2.9 - 16 µM | researchgate.net |

| Spiro[pyrrolidine-3,3'-oxindole] (38i) | MCF-7 (Breast) | EC50 | 3.53 µM | nih.gov |

| Thiophen-containing Pyrrolidine (37e) | MCF-7 (Breast) | IC50 | 17 µM | nih.gov |

| Thiophen-containing Pyrrolidine (37e) | HeLa (Cervical) | IC50 | 19 µM | nih.gov |

| Pyrrolidinone-Hydrazone | PPC-1 (Prostate) | EC50 | 2.5 - 20.2 µM | nih.gov |

| Pyrrolidinone-Hydrazone | IGR39 (Melanoma) | EC50 | 2.5 - 20.2 µM | nih.gov |

Design and Synthesis of Antibacterial Agents

The rise of multidrug-resistant bacteria has created an urgent need for novel antibacterial agents. The pyrrolidine scaffold is being investigated as a core component of new antimicrobial compounds. biointerfaceresearch.com Its structural features can be modified to optimize interaction with bacterial targets while minimizing toxicity to mammalian cells. biointerfaceresearch.com

Research in this area includes the synthesis of thiazole-based pyrrolidine derivatives, which have been evaluated for their activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com Studies have identified compounds that selectively inhibit Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus. biointerfaceresearch.com Other work has explored pyrrolidine-2,5-dione derivatives, which displayed moderate antimicrobial activity against a panel of bacterial and fungal species. nih.govscispace.com The minimum inhibitory concentration (MIC) is a key parameter used to quantify the potency of these potential new antibacterial agents.

Table 4: Antibacterial Activity of Selected Pyrrolidine Derivatives This table is interactive. Click on the headers to sort the data.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Thiazole-Pyrrolidine (Compound 11) | S. aureus | >160 | biointerfaceresearch.com |

| Thiazole-Pyrrolidine (Compound 11) | B. cereus | 160 | biointerfaceresearch.com |

| Pyrrolidine-2,5-dione (Compound 8) | S. aureus | 16 | nih.govscispace.com |

| Pyrrolidine-2,5-dione (Compound 8) | V. cholerae NB2 | 64 | nih.govscispace.com |

| Pyrrolidine-2,5-dione (Compound 5) | S. aureus | 64 | nih.govscispace.com |

| Pyrrolidine-2,5-dione (Compound 5) | V. cholerae NB2 | 128 | nih.govscispace.com |

Utilization in Peptide Synthesis for Therapeutic Exploration

This compound is a non-proteinogenic amino acid that serves as a crucial building block in peptide synthesis. chemimpex.com Its incorporation into peptide chains is a key strategy for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but possess improved therapeutic properties, such as enhanced stability against enzymatic degradation. nih.gov

The cyclic and conformationally constrained nature of the pyrrolidine ring, when integrated into a peptide backbone, can induce specific secondary structures like turns or helices. This structural control is critical for optimizing the binding affinity of the peptide to its biological target. Furthermore, replacing standard α-amino acids with structures like this compound can render the resulting peptide resistant to proteases, thereby increasing its in vivo half-life. google.com This approach is widely used in the exploration of new peptide-based therapeutics for a range of diseases. chemimpex.comnih.gov

Exploration in Novel Material Science Applications with Specific Properties

The application of amino acid-based molecules is expanding beyond medicine into the realm of material science. While specific research on this compound in this field is nascent, its properties make it a candidate for the development of novel polymers with specialized functions. Poly(amino acid)s are a class of polymers that are often biodegradable and biocompatible, making them highly suitable for biomedical applications. nih.gov

Amino acid derivatives can be used as monomers to synthesize polymers for drug delivery systems, where they can form structures like micelles or nanoparticles to encapsulate and transport therapeutic agents. nih.gov Additionally, the incorporation of functional groups, like those present in this compound, can be used to create thermoresponsive polymers—materials that change their properties in response to temperature shifts. mdpi.com Such smart materials have potential applications in creating injectable gels for tissue engineering or controlled-release drug depots.

Computational Chemistry and Molecular Modeling Studies of S 3 Amino Pyrrolidin 1 Yl Acetic Acid and Its Analogs

Conformational Analysis and Prediction of Stereochemical Preferences

The biological activity of molecules is intrinsically linked to their three-dimensional shape and stereochemistry. The non-planar nature of the pyrrolidine (B122466) ring leads to a phenomenon known as "pseudorotation," allowing it to adopt various conformations. researchgate.net The spatial arrangement of substituents on the pyrrolidine ring significantly influences its pharmacological efficacy. nih.gov

Computational conformational analysis is employed to predict the most stable low-energy conformations of (S)-(3-Amino-pyrrolidin-1-YL)-acetic acid and its derivatives. By understanding the preferred spatial arrangements of the amino and acetic acid groups, researchers can infer how these molecules will present themselves to a biological target. The stereochemistry, particularly the (S)-configuration at the 3-position, is crucial as different stereoisomers can exhibit vastly different biological profiles due to their unique binding modes with enantioselective proteins. researchgate.net For instance, studies on pyrrolidine-3-carboxylic acids have shown that restricting the side chain conformation can dramatically alter receptor selectivity. nih.gov This highlights the importance of stereochemical preferences in determining the biological function of such compounds.

Molecular Docking and Dynamics Simulations with Biological Targets

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of small molecules with biological macromolecules, such as proteins. nih.govmdpi.com These methods are instrumental in understanding the potential therapeutic applications of this compound and its analogs by elucidating their binding modes at the atomic level.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the key interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov For pyrrolidine derivatives, docking studies have been successfully used to identify putative binding modes and explain structure-activity relationships. For example, in studies of pyrrolidine derivatives as plasmepsin inhibitors, docking helped generate reasonable binding modes, although the flexibility of the protein had to be considered. nih.gov Similarly, docking has been used to investigate pyrrolidine-based inhibitors for targets like acetylcholinesterase and myeloid cell leukemia-1 (Mcl-1). nih.govresearchgate.net

Following docking, MD simulations can provide a more dynamic picture of the ligand-receptor complex, revealing the stability of the binding pose over time. mdpi.comnih.gov MD simulations have been crucial in confirming the stability of docked pyrrolidine derivatives in the binding sites of their target proteins. nih.govresearchgate.net These simulations can also help to understand the conformational changes that may occur in both the ligand and the receptor upon binding, which is particularly important for flexible molecules and proteins. nih.gov The combination of docking and MD simulations offers a robust approach to guide the design of novel pyrrolidine-based compounds with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.com QSAR models are valuable tools in drug discovery for predicting the activity of novel compounds, prioritizing candidates for synthesis and testing, and optimizing lead compounds. jocpr.comresearchgate.net

For pyrrolidine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been effectively applied. nih.govmdpi.com These models generate 3D contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties are likely to increase or decrease biological activity. nih.govmdpi.com

QSAR studies on various series of pyrrolidine derivatives have demonstrated good stability and predictability. For instance, QSAR models have been developed for pyrrolidine derivatives as Mcl-1 inhibitors and antiarrhythmic agents, successfully explaining a significant percentage of the variance in their biological activity. nih.govnih.gov The insights gained from these models can guide the rational design of new this compound analogs with potentially enhanced therapeutic properties. By identifying the key molecular descriptors that influence activity, medicinal chemists can make more informed decisions in the design and synthesis of new compounds. nih.gov

Theoretical Studies of Reaction Mechanisms in Pyrrolidine Synthesis

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into transition states, reaction energies, and the factors that control stereoselectivity. emich.edu Theoretical studies on the synthesis of the pyrrolidine ring are crucial for developing more efficient and selective synthetic routes.

Various synthetic strategies for constructing the pyrrolidine scaffold have been explored through computational methods, including multicomponent reactions, cycloadditions, and intramolecular C–H amination. nih.govtandfonline.com Density Functional Theory (DFT) is a commonly used method to explore the mechanistic details of these reactions. beilstein-journals.orgnih.gov For example, DFT calculations have been used to propose reaction mechanisms and understand the kinetic versus thermodynamic control in the formation of substituted pyrrolidines. beilstein-journals.org

Computational studies have also been employed to elucidate the energy profiles of multi-step reactions leading to pyrrolidine products, helping to determine the rate-determining steps and the origins of stereoselectivity. emich.edu In some cases, theoretical modeling has been instrumental in understanding the role of catalysts and reaction conditions in influencing the outcome of the synthesis. nih.gov Furthermore, computational elucidation of reaction mechanisms, such as the cyclization to form the pyrrolidine ring, can reveal low-energy pathways and high-energy barriers, guiding experimental efforts to optimize reaction conditions. nih.govresearchgate.net These theoretical investigations are invaluable for the rational design of synthetic strategies for complex molecules like this compound and its analogs.

Analytical Methodologies for Characterizing S 3 Amino Pyrrolidin 1 Yl Acetic Acid in Research

Use as a Reference Standard for Analytical Method Development and Validation in Drug Development Synthesis

In the synthesis of active pharmaceutical ingredients (APIs), the use of well-characterized reference standards is a fundamental requirement for the development and validation of analytical methods. (S)-(3-Amino-pyrrolidin-1-YL)-acetic acid serves as such a standard, enabling the accurate quantification and identification of this moiety in various stages of a synthetic route. An analytical method, typically High-Performance Liquid Chromatography (HPLC), is developed and validated to ensure it is fit for its intended purpose.

The validation process for an analytical method using this compound as a reference standard encompasses the evaluation of several key parameters as stipulated by guidelines from the International Council for Harmonisation (ICH). These parameters ensure the method is reliable, reproducible, and accurate.

Key Validation Parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or other synthetic intermediates. This is typically demonstrated by the separation of the this compound peak from other potential components in a chromatogram.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. A linear relationship is established by analyzing a series of dilutions of a stock solution of the this compound reference standard.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of the this compound reference standard is added to a sample matrix and the percentage of the analyte recovered is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

The data generated during method validation is meticulously documented and forms a critical part of the regulatory submission for a new drug product. Below are illustrative data tables representing typical results from an HPLC method validation for the quantification of this compound.

Table 1: Linearity Study for this compound

| Concentration (µg/mL) | Peak Area (arbitrary units) |

|---|---|

| 1.0 | 12,543 |

| 5.0 | 63,128 |

| 10.0 | 124,876 |

| 25.0 | 311,987 |

| 50.0 | 625,432 |

| Correlation Coefficient (r²) | 0.9998 |

Table 2: Accuracy (Recovery) Study for this compound

| Amount Spiked (µg) | Amount Recovered (µg) | Recovery (%) |

|---|---|---|

| 5.0 | 4.95 | 99.0 |

| 10.0 | 10.12 | 101.2 |

| 20.0 | 19.88 | 99.4 |

| Mean Recovery (%) | | 99.87 |

Table 3: Precision Study for this compound (n=6)

| Precision Level | Concentration (µg/mL) | Mean Peak Area | Standard Deviation | Relative Standard Deviation (%RSD) |

|---|---|---|---|---|

| Repeatability (Intra-day) | 20.0 | 250,123 | 1,750 | 0.70 |

Application in Research-Grade Quality Control of Synthetic Intermediates

In a research and development setting, the quality control (QC) of synthetic intermediates is essential to ensure the success of subsequent synthetic steps and the final product's purity. This compound, when used as an intermediate, must meet predefined quality specifications. A validated analytical method, as described above, is employed for the routine QC testing of each batch of this intermediate.

The QC testing typically involves:

Identification: Confirmation of the chemical identity of the compound, often through comparison of its retention time in an HPLC analysis with that of the certified reference standard. Spectroscopic methods are also used for confirmation.

Purity Assay: Quantification of the amount of this compound in the batch, usually expressed as a percentage by weight. This is determined by comparing the peak area of the analyte in the sample to the peak area of a known concentration of the reference standard.

Impurity Profiling: Detection and quantification of any impurities present in the batch. This includes starting materials, by-products, and degradation products. The levels of these impurities must be below specified limits.

Enantiomeric Purity: As this compound is a chiral compound, its enantiomeric purity is a critical quality attribute. A specific chiral HPLC method is used to separate and quantify the desired (S)-enantiomer from its undesired (R)-enantiomer.

A Certificate of Analysis (CoA) is generated for each batch of the synthetic intermediate, summarizing the results of the QC testing against the established specifications.

Table 4: Typical Quality Control Specifications for Research-Grade this compound

| Test | Specification |

|---|---|

| Appearance | White to off-white solid |

| Identification (by HPLC) | Retention time conforms to the reference standard |

| Assay (by HPLC) | ≥ 98.0% |

| Enantiomeric Purity (by Chiral HPLC) | ≥ 99.0% (S)-enantiomer |

| Individual Impurity (by HPLC) | ≤ 0.5% |

Spectroscopic and Chromatographic Characterization Techniques in Research Contexts

A comprehensive characterization of this compound in a research context involves the use of various spectroscopic and chromatographic techniques to elucidate and confirm its molecular structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR): Provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum of this compound would show characteristic signals for the protons on the pyrrolidine (B122466) ring, the methylene (B1212753) protons of the acetic acid moiety, and the amine proton.

¹³C NMR (Carbon-13 NMR): Reveals the number of different types of carbon atoms in the molecule and their electronic environments. The spectrum would display distinct peaks for the carbonyl carbon of the carboxylic acid, the methylene carbon of the acetic acid group, and the carbons of the pyrrolidine ring.

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | ~10-12 (broad s) | ~175 |

| Acetic Acid Methylene (-CH₂COOH) | ~3.2 (s) | ~58 |

| Pyrrolidine C2-H | ~2.8-3.0 (m) | ~55 |

| Pyrrolidine C5-H | ~2.6-2.8 (m) | ~54 |

| Pyrrolidine C3-H | ~3.5 (m) | ~50 |

| Pyrrolidine C4-H | ~1.8-2.0 (m) | ~33 |

Note: Predicted shifts are illustrative and can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation analysis. Using a technique like Electrospray Ionization (ESI), the molecule is ionized, typically by protonation, to give a molecular ion peak [M+H]⁺. Further fragmentation of this ion in the mass spectrometer (MS/MS) yields a characteristic pattern of fragment ions.

Table 6: Expected Mass Spectrometry Data for this compound

| Ion | m/z (expected) | Description |

|---|---|---|

| [M+H]⁺ | 145.0972 | Protonated molecular ion |

| [M+H - H₂O]⁺ | 127.0866 | Loss of a water molecule |

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The FTIR spectrum of this compound would exhibit distinct absorption bands corresponding to the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the N-H bend of the amine, and the C-N and C-H stretches of the pyrrolidine ring and acetic acid moiety.

Table 7: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 2500-3300 (broad) | O-H (Carboxylic Acid) | Stretching |

| 1700-1725 | C=O (Carboxylic Acid) | Stretching |

| 1590-1650 | N-H (Amine) | Bending |

| 1000-1250 | C-N (Amine and Pyrrolidine) | Stretching |

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of this compound, a specialized chiral HPLC method is essential. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The result is a chromatogram with two distinct peaks, one for the (S)-enantiomer and one for the (R)-enantiomer, allowing for their accurate quantification. The enantiomeric excess (% ee) can then be calculated to confirm the stereochemical integrity of the compound.

Future Research Directions and Translational Potential for S 3 Amino Pyrrolidin 1 Yl Acetic Acid

Emerging Research Areas for Pyrrolidine-Based Scaffolds in Chemical Biology

The pyrrolidine (B122466) ring is a versatile scaffold for designing novel, biologically active compounds due to its ability to explore pharmacophore space efficiently, its contribution to molecular stereochemistry, and its non-planar structure that provides increased three-dimensional coverage. nih.govresearchgate.net These characteristics make scaffolds like (S)-(3-Amino-pyrrolidin-1-YL)-acetic acid ideal for developing sophisticated tools for chemical biology and new therapeutic agents.

Emerging research is focused on leveraging the pyrrolidine core to target a wide range of diseases. frontiersin.org The inherent properties of this scaffold allow for the design of molecules with high target selectivity and efficacy. Key areas where derivatives of this compound could make a significant impact include:

Antimicrobial and Antiviral Agents: The pyrrolidine skeleton is a component of many vital drugs, including a significant number of antiviral agents approved in recent years. mdpi.comresearchgate.net There is ongoing research into novel pyrrolidine-2,3-diones as a new class of antimicrobials with potent anti-biofilm properties. nih.gov

Oncology: Researchers have successfully developed pyrrolidine-based compounds as inhibitors of enzymes involved in DNA damage repair, such as poly(ADP-ribose) polymerase-1 and -2 (PARP-1, -2). nih.gov The development of pyrrolidine analogs as anticancer agents continues to be a promising field. researchgate.net

Central Nervous System (CNS) Disorders: Pyrrolidine derivatives have been investigated for various CNS disorders, including epilepsy and depression. researchgate.net The scaffold's ability to be modified for specific receptor interactions makes it suitable for developing novel neurotherapeutics. chemimpex.com

Metabolic Diseases: Pyrrolidine-containing compounds have been synthesized and evaluated as antidiabetic agents, for example, as inhibitors of dipeptidyl peptidase IV (DPP-IV). researchgate.netmdpi.com Others have shown potential for inhibiting enzymes like aldose reductase, which is relevant in the treatment of diabetes. frontiersin.org

The table below summarizes the burgeoning therapeutic applications for compounds built upon the pyrrolidine framework.

| Therapeutic Area | Target/Application Example | Research Focus |

| Infectious Diseases | Antiviral medications, Antibiofilm agents | Development of new treatments for resistant pathogens. mdpi.comnih.gov |

| Oncology | PARP-1, -2 inhibitors, Anticancer agents | Targeting DNA repair mechanisms and cell proliferation. nih.govresearchgate.net |

| CNS Disorders | Anticonvulsants, Neurotherapeutics | Modulation of neurotransmitter systems and receptors. researchgate.netchemimpex.com |

| Metabolic Diseases | DPP-IV inhibitors, Aldose reductase inhibitors | Management of diabetes and related complications. researchgate.netfrontiersin.org |

Challenges and Opportunities in Stereoselective Synthesis for Future Drug Discovery

The biological activity of pyrrolidine-based compounds is critically dependent on their stereochemistry. researchgate.net The specific spatial orientation of substituents on the pyrrolidine ring dictates the molecule's binding affinity and interaction with enantioselective biological targets like proteins. nih.gov Therefore, the stereoselective synthesis of derivatives is both a significant challenge and a crucial opportunity in drug discovery. mdpi.comresearchgate.net

Challenges: The primary challenge lies in the precise control of stereocenters during synthesis. For the pyrrolidine ring, which can have up to four stereogenic carbons, this can lead to as many as 16 different stereoisomers. nih.gov Developing synthetic routes that yield a single, desired enantiomer with high purity is a complex task in organic chemistry. mdpi.commdpi.com Common issues include the potential for epimerization and the need for effective, often expensive, chiral catalysts or starting materials. mdpi.com

Opportunities: Significant opportunities lie in the development of novel and efficient stereoselective synthetic methods. nih.gov Advances in this area can unlock access to new chemical space and enable the creation of highly potent and selective drug candidates. Key strategies in the synthesis of chiral pyrrolidine derivatives include:

Functionalization of Pre-formed Chiral Rings: This approach utilizes readily available, optically pure cyclic precursors, such as L-proline or 4-hydroxyproline (B1632879). mdpi.comresearchgate.net These natural amino acids serve as chiral building blocks that can be chemically modified to produce a wide array of complex pyrrolidine-containing molecules. mdpi.com

Stereoselective Cyclization of Acyclic Precursors: This method involves constructing the pyrrolidine ring from linear starting materials in a way that controls the stereochemistry of the newly formed chiral centers. researchgate.netnih.gov Techniques like 1,3-dipolar cycloaddition are powerful tools in this regard. nih.gov

Asymmetric Catalysis: The use of chiral catalysts to guide the formation of a specific stereoisomer from a non-chiral starting material is a rapidly advancing field. researchgate.net This strategy offers an efficient route to enantioenriched nitrogen heterocycles. researchgate.net